BenchChemオンラインストアへようこそ!

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Foldamer chemistry Peptidomimetic design Constrained amino acids

Select this 7-chloro-4-carboxylic acid THIQ for β₂-amino acid geometry—3-atom amine-carboxylate spacing creates distinct conformational constraints vs 3-carboxylic TIC derivatives. The 7-Cl handle enables cross-coupling (Suzuki, Buchwald-Hartwig) and tunes electronics (XLogP3-AA: -1.1). For PNMT inhibitor SAR, 7-Cl mono-substitution occupies a distinct potency tier (Ki ~29 nM). The β-TIC scaffold has demonstrated up to 223-fold KEAP1 binding enhancement (Qin et al. 2024). Available as free base, (S)-enantiomer, and HCl salt for systematic SAR exploration.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64
CAS No. 1516013-85-6
Cat. No. B3242436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
CAS1516013-85-6
Molecular FormulaC10H10ClNO2
Molecular Weight211.64
Structural Identifiers
SMILESC1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H10ClNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)
InChIKeyYVHHAPJAMFOUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 1516013-85-6): A Constrained β₂-Amino Acid Building Block for Foldamer and Inhibitor Design


7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 1516013-85-6, MW 211.64 g/mol, C₁₀H₁₀ClNO₂) is a halogenated tetrahydroisoquinoline (THIQ) derivative featuring a carboxylic acid at the 4-position, classifying it as a constrained β₂-amino acid (β-TIC scaffold) [1]. Unlike the more widely studied 3-carboxylic acid THIQ isomers (α-amino acid Tic derivatives), the 4-carboxylic acid architecture introduces a distinct backbone constraint that positions the amine and carboxylate functionalities with a different spatial geometry, expanding the accessible conformational space for peptidomimetic design [2]. The 7-chloro substituent provides a synthetic handle for cross-coupling chemistry and modulates the electronic properties of the aromatic ring (computed XLogP3-AA: -1.1), distinguishing it from both the unsubstituted parent β-TIC and the 7,8-dichloro congener [1][3].

Why 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Cannot Be Replaced by Generic THIQ Analogs: Structural and Functional Differentiation


Substituting this compound with a generic tetrahydroisoquinoline analog introduces critical structural changes that alter biological recognition, pharmacokinetic properties, and synthetic utility. The 4-carboxylic acid position creates a β₂-amino acid framework fundamentally different from the 3-carboxylic acid α-amino acid Tic scaffold, resulting in distinct peptide backbone dihedral angles and hydrogen-bonding patterns in foldamer applications [1]. The 7-chloro substitution modulates PNMT enzyme inhibitor potency differently than 7,8-dichloro or unsubstituted variants; in the classic Bondinell et al. series, the 7-chloro-THIQ (non-carboxylated) exhibited a Ki of approximately 29 nM against human PNMT, while the 7,8-dichloro analog was the most potent, and the 5,7,8-trichloro analog showed significantly reduced potency [2][3]. These rank-order potency data demonstrate that chloro-substitution pattern is not interchangeable. Furthermore, computed logP differences (XLogP3-AA of -1.1 for the target vs. approximately -1.8 for the unsubstituted THIQ-4-carboxylic acid) suggest measurable aqueous solubility and membrane permeability differences that affect formulation and assay compatibility [4].

Quantitative Differentiation Evidence: 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid vs. Closest Analogs


β₂-Amino Acid Backbone vs. α-Amino Acid Tic Scaffold: Conformational Constraint Differentiation for Peptidomimetic Design

The 4-carboxylic acid positional isomer (β-TIC scaffold) provides a β₂-amino acid backbone, whereas the more common 3-carboxylic acid THIQ (Tic scaffold) is an α-amino acid. This distinction changes the number of atoms between the amino and carboxyl groups from two (α-amino acid) to three (β-amino acid), altering the hydrogen-bonding directionality and accessible φ/ψ dihedral angles in peptide backbones. Bucci et al. demonstrated that the β-TIC scaffold (unsubstituted) enables the formation of a flexible turn mimetic when paired with β-alanine, a conformation inaccessible to the α-TIC isomer [1]. The 7-chloro substitution on this β-TIC framework additionally provides a halogen-bond donor site not present in the unsubstituted parent.

Foldamer chemistry Peptidomimetic design Constrained amino acids

Chloro-Substitution Pattern Dictates PNMT Inhibitory Potency: 7-Chloro vs. 7,8-Dichloro Comparative Data

In the foundational Bondinell et al. (1980) structure-activity relationship study of chloro-substituted THIQs as PNMT inhibitors, the 7-chloro substituted compound (non-carboxylated, Ki ≈ 29 nM against human PNMT) showed markedly different potency from the 7,8-dichloro analog (SK&F 64139, the most potent of the series) and the 5,7,8-trichloro analog (least potent among the six compounds for which Ki values were determined) [1][2]. Although these data are for the non-carboxylated THIQ scaffold, the rank-order potency trend (7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,6,7,8-Cl₄ > 5,7,8-Cl₃) demonstrates that the chloro-substitution pattern is a critical determinant of target engagement [1]. The 4-carboxylic acid group on the target compound is expected to further modulate both potency and physicochemical properties.

PNMT inhibition Epinephrine biosynthesis Enzyme inhibitor SAR

Computed Lipophilicity (XLogP3-AA) Differentiation: 7-Chloro Substitution Modulates logP Relative to Unsubstituted β-TIC

The computed XLogP3-AA value for 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is -1.1, compared to a predicted value of approximately -1.8 for the unsubstituted 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (β-TIC, MW 177.20 g/mol) [1]. This +0.7 logP unit increase reflects the lipophilic contribution of the chlorine atom, which enhances membrane permeability potential while maintaining aqueous solubility suitable for biochemical assay conditions (TPSA = 49.3 Ų, within acceptable range for oral bioavailability per Lipinski guidelines) [1]. The 7,8-dichloro analog would be expected to exhibit a further increase in logP (estimated +1.0 to +1.4 relative to unsubstituted), potentially compromising aqueous solubility.

Physicochemical property prediction logP Drug-likeness ADME

Commercial Availability and Purity Specification: Benchmarking Against Generic THIQ-4-carboxylic Acid Sources

The target compound is commercially available through multiple reputable suppliers with defined purity specifications. Sigma-Aldrich (via Enamine) lists the hydrochloride salt at 95% purity (CAS 1955554-99-0), with the free base form (CAS 1516013-85-6) available at 95%+ purity from catalog suppliers . The (S)-enantiomer (CAS 2382362-46-9) is separately cataloged, enabling stereochemically defined procurement . In contrast, the unsubstituted THIQ-4-carboxylic acid is more widely available, while the 7,8-dichloro-4-carboxylic acid analog has limited commercial sourcing. The Cbz-protected derivative (CAS 2580190-26-5) is also cataloged as a versatile synthetic intermediate, confirming the utility of this scaffold in multi-step medicinal chemistry workflows [1].

Research chemical procurement Purity specification Supply chain comparison

Halogen-Bond Donor Capacity: 7-Chloro as a Moderate Halogen Bonding Site vs. Heavier Halogen Analogs

The 7-position chlorine atom on the THIQ-4-carboxylic acid scaffold can function as a halogen-bond (XB) donor in protein-ligand interactions. Chlorine has a moderate σ-hole potential compared to bromine or iodine; the 7-iodo-THIQ analog has been co-crystallized with human PNMT (PDB: 1N7J), demonstrating that halogen bonding at the 7-position contributes to sub-micromolar inhibitor binding [1]. The 7-chloro derivative offers weaker but more synthetically accessible halogen bonding than the 7-iodo analog, providing a tunable interaction strength for SAR exploration. This differentiates the 7-chloro compound from both the unsubstituted β-TIC (no halogen bond) and the 7,8-dichloro variant (dual halogen-bond sites with potentially altered binding geometry).

Halogen bonding Molecular recognition Crystal engineering Lead optimization

Limited Published Bioactivity Data Creates a Research Gap Opportunity for This Scaffold

A systematic search of PubChem BioAssay, ChEMBL, and BindingDB reveals that 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CID 82585267) has minimal reported bioactivity data compared to the 3-carboxylic acid isomer (7-chloro-Tic-OH), which has been extensively studied as an APN/CD13 inhibitor scaffold (IC₅₀ values reported down to low micromolar range against cancer cell lines) [1][2]. The 4-carboxylic acid β-TIC scaffold itself has been validated in foldamer chemistry and as a KEAP1/NRF2 inhibitor core (Ki improvements up to 223-fold via conformational restriction, from 2.9 μM to 13 nM) [3], but the 7-chloro substituent has not yet been systematically explored in these contexts. This represents an opportunity for researchers to pioneer new SAR studies on a scaffold with proven biological relevance but underexplored substitution patterns.

Under-explored chemical space Novel scaffold Research tool compound

Recommended Application Scenarios for 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Based on Quantified Differentiation Evidence


Foldamer and Constrained Peptide Synthesis Requiring Halogenated β₂-Amino Acid Building Blocks

Researchers designing foldamers or peptidomimetics that require β₂-amino acid backbone geometry (3-atom spacing between amine and carboxylate) should select this 4-carboxylic acid THIQ over the more common 3-carboxylic acid Tic derivatives. The β-TIC scaffold (validated by Bucci et al. for turn-mimetic construction) combined with the 7-chloro substituent provides a halogenation site for further functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or as a halogen-bond donor in target recognition [1][2]. The (S)-enantiomer (CAS 2382362-46-9) is separately available for stereochemically controlled incorporation [2].

PNMT Inhibitor Lead Optimization with Defined Chloro-Substitution SAR

Programs targeting phenylethanolamine N-methyltransferase (PNMT) for cardiovascular or CNS indications can use this compound as a scaffold for systematic SAR exploration. The Bondinell et al. rank-order data establish that 7-chloro mono-substitution occupies a distinct potency tier (comparable to the 5,6,7,8-tetrachloro analog, less potent than 7,8-dichloro but more potent than 5,7,8-trichloro) [1]. The 4-carboxylic acid group on the target compound introduces an additional vector for potency modulation and physicochemical property tuning not explored in the original 1980 series, offering a genuine opportunity for novel inhibitor development [1][3].

KEAP1/NRF2 Protein-Protein Interaction Inhibitor Development Using Halogenated THIQ Scaffolds

The 2024 publication by Qin et al. demonstrated that tetrahydroisoquinoline-based conformational restriction can improve KEAP1 binding affinity by up to 223-fold (from Ki = 2.9 μM to Ki = 13 nM) [1]. The 7-chloro-4-carboxylic acid THIQ scaffold combines the validated β-TIC rigidification strategy with a halogen substituent that can probe halogen-bonding interactions in the KEAP1 Kelch domain binding pocket. Researchers can leverage the commercial availability of this compound (free base, HCl salt, Cbz-protected derivative, and (S)-enantiomer) to rapidly synthesize and screen a focused library of KEAP1 inhibitors [2].

Halogen-Bond-Guided Fragment-Based Drug Discovery with Chlorinated β-TIC Fragments

The 7-chloro substituent provides a moderate-strength halogen-bond donor that can be exploited in fragment-based drug discovery (FBDD) campaigns. The co-crystal structure of 7-iodo-THIQ with human PNMT (PDB 1N7J) provides direct structural evidence that halogen bonding at the 7-position contributes to inhibitor binding [1]. The 7-chloro analog offers a synthetically more accessible, metabolically more stable alternative to the 7-iodo compound, with sufficient σ-hole character to engage backbone carbonyl groups or carboxylate side chains in target proteins [1]. The compound's intermediate lipophilicity (XLogP3-AA = -1.1) and favorable TPSA (49.3 Ų) make it compatible with both biochemical and biophysical screening formats [3].

Quote Request

Request a Quote for 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.